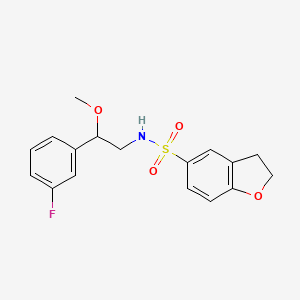
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry due to their bioactivity . The presence of a fluorophenyl group could potentially enhance the compound’s bioactivity, as fluorine atoms are often used in drug design to improve potency and selectivity .
Molecular Structure Analysis
The molecular structure of this compound would likely show typical features of sulfonamides, such as a planar SO2-N moiety. The fluorophenyl and methoxyethyl groups would add steric bulk and could influence the compound’s conformation and interactions .Chemical Reactions Analysis
Sulfonamides are generally stable compounds but can participate in various reactions. For example, they can act as bases, forming salts with acids, or as nucleophiles in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group could form hydrogen bonds, influencing its solubility and reactivity .科学的研究の応用
Proton Exchange Membranes
Research into sulfonated poly(arylene ether sulfone) polymers, which incorporate sulfonated side-chain grafting units containing sulfonic acid groups, highlights their potential application in fuel cells. These materials exhibit good proton and methanol transport properties, making them suitable for use as polyelectrolyte membrane materials in fuel cell applications (Kim, Robertson, & Guiver, 2008).
Binding to Proteins
The binding properties of certain sulfonamides to proteins have been studied using fluorescent probe techniques. For instance, the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin was investigated, revealing insights into the hydrophobic nature of the binding mechanism. This research provides a foundational understanding of how similar compounds might interact with biological macromolecules (Jun, Mayer, Himel, & Luzzi, 1971).
Antitumor Activities
Sulfonamides, including derivatives similar to the compound of interest, have been studied for their antitumor activities. For example, research on pyrazoline benzene sulfonamides evaluated their cytotoxic activities on tumor and non-tumor cell lines and their inhibitory effects on carbonic anhydrase isoenzymes. This suggests potential therapeutic applications for cancer treatment (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).
Inhibition of Tubulin Polymerization
Sulfonamide antitumor agents, such as E7010, inhibit mitosis by binding to the colchicine site of tubulin. This mode of action disrupts tubulin polymerization, showing promise in cancer therapy. Such compounds exhibit growth-inhibitory activities against a wide range of human tumor cell lines, providing a basis for further exploration of similar sulfonamides in oncology (Yoshimatsu, Yamaguchi, Yoshino, Koyanagi, & Kitoh, 1997).
Antimicrobial and Antitubercular Activities
Sulfonamide derivatives have been evaluated for their antimicrobial and antitubercular activities. Molecular docking studies suggest these compounds can serve as effective agents against bacterial and fungal pathogens, including Mycobacterium tuberculosis. This indicates their potential as therapeutic agents in treating infectious diseases (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-22-17(12-3-2-4-14(18)9-12)11-19-24(20,21)15-5-6-16-13(10-15)7-8-23-16/h2-6,9-10,17,19H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAFONZOMFXOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

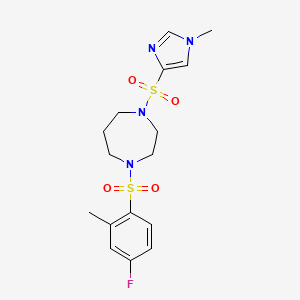
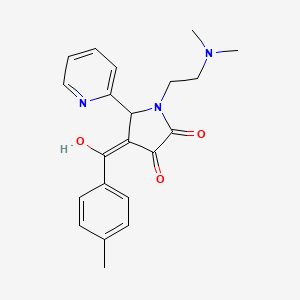
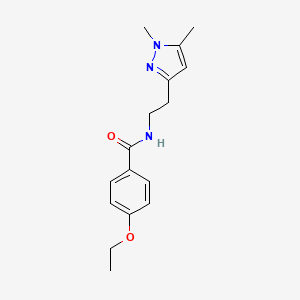
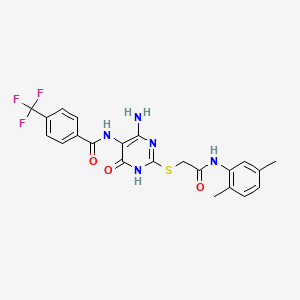
![N-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2466180.png)
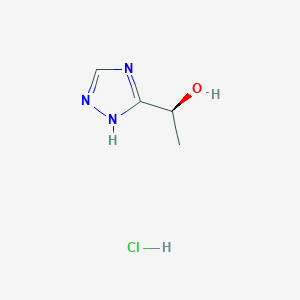
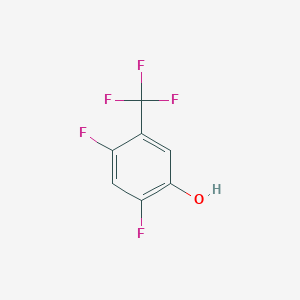
![3-[(2,4-dichlorophenyl)methyl]-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2466185.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2466188.png)

![3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2466192.png)
![2-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2466193.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate](/img/structure/B2466197.png)